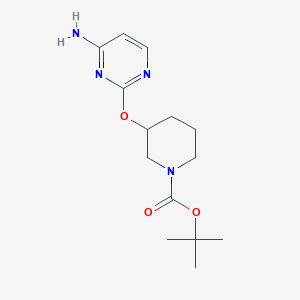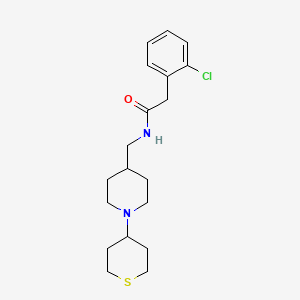![molecular formula C23H18ClN3O2 B2501505 2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide CAS No. 337483-13-3](/img/structure/B2501505.png)
2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a double-ring system consisting of a benzene ring fused to pyridine. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of substituted dihydroisoxazolines, which are structurally related to the compound , has been achieved using ultrasound irradiation in aqueous acetic acid solution, yielding high product purity and demonstrating the potential for environmentally friendly protocols . Similarly, the synthesis of other quinoline derivatives, such as N'-(7-chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide, involves multi-step reactions that have been confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of multiple functional groups attached to the quinoline core. These functional groups, such as the phenoxy and acetohydrazide moieties, play a crucial role in the biological activity of the compounds. The structures are typically confirmed using techniques like FT-IR, NMR, and mass spectrometry, ensuring the correct identification of the synthesized molecules .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, which can be utilized to further modify the structure and enhance the biological activity of the compounds. For example, cyanoquinolinethione derivatives have been shown to react with methyl iodide, hydrazine hydrate, phenylhydrazine, and thiosemicarbazide to yield a range of products with potential pharmacological properties . These reactions are often guided by the electronic and steric properties of the substituents on the quinoline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the quinoline core. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The antileishmanial activity of certain acetohydrazide analogues, for example, has been evaluated in vitro, demonstrating the importance of these properties in the development of new therapeutics .
科学的研究の応用
Synthesis and Characterization
Compounds related to "2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide" have been synthesized and characterized, revealing their potential for further pharmaceutical applications. For instance, the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and their characterization through spectroscopic techniques and elemental analyses have been detailed, showing a variety of structural possibilities and chemical behaviors (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer activities of derivatives have been evaluated, indicating their significant potential in medical treatments. For example, the synthesis, antibacterial, and anticancer evaluation of 5-substituted (1,3,4-oxadiazol-2-yl)quinoline highlights the therapeutic potential of these compounds against certain strains of bacteria and cancer cell lines (Salahuddin, Mazumder, & Shaharyar, 2014).
Analgesic Activity
Some studies have focused on the analgesic properties of related compounds. The synthesis and analgesic activity evaluation of new pyrazoles and triazoles bearing a quinazoline moiety suggest these compounds as promising candidates for pain management (Saad, Osman, & Moustafa, 2011).
Antimicrobial Evaluation of Novel Derivatives
Research into novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing substituted phenylquinolin-2-one moiety has shown potent activity against microbes, emphasizing the role of these compounds in developing new antimicrobial agents (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Anti-Inflammatory Studies
The exploration of 1,3,4-oxadiazole derivatives for anti-inflammatory purposes demonstrates the versatility of quinoline-based compounds in treating inflammation-related conditions (Somashekhar & Kotnal, 2019).
特性
IUPAC Name |
2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-8-11-21-20(12-17)19(15-4-2-1-3-5-15)13-22(26-21)16-6-9-18(10-7-16)29-14-23(28)27-25/h1-13H,14,25H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRZIZGQDFUXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)



![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)